molecular formula C26H28N4O3S B15036511 (6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15036511
M. Wt: 476.6 g/mol
InChI Key: AQLVQEUJKLLTBV-ZLLSNJOHSA-N
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Description

(6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazolo[3,2-a]pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo[3,2-a]pyrimidinone core, followed by the introduction of the ethyl and imino groups. The final step involves the formation of the (6Z)-methylidene linkage with the phenyl group substituted with tert-butylphenoxyethoxy.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imino group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has shown promise in preliminary studies as a potential therapeutic agent due to its interaction with specific biological targets.

Medicine

In medicine, research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with molecular targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and pathway involved.

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O3S/c1-5-22-29-30-23(27)21(24(31)28-25(30)34-22)16-17-6-10-19(11-7-17)32-14-15-33-20-12-8-18(9-13-20)26(2,3)4/h6-13,16,27H,5,14-15H2,1-4H3/b21-16-,27-23?

InChI Key

AQLVQEUJKLLTBV-ZLLSNJOHSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)(C)C)C(=O)N=C2S1

Origin of Product

United States

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